

Check Availability & Pricing

# identifying potential off-target effects of ART0380

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ART0380   |           |
| Cat. No.:            | B12384150 | Get Quote |

### **Technical Support Center: ART0380**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potent and selective ATR kinase inhibitor, **ART0380** (also known as alnodesertib). The information is designed to help address specific issues that may be encountered during experiments and to clarify the distinction between on-target and potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ART0380?

ART0380 is an orally bioavailable, selective small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein kinase in the DNA Damage Response (DDR) pathway, responsible for sensing and signaling replication stress to coordinate cell cycle checkpoints and DNA repair.[1] By inhibiting ATR, ART0380 prevents the repair of DNA damage, which is particularly effective in cancer cells that have high levels of endogenous replication stress or defects in other DDR pathways (e.g., ATM deficiency), leading to selective cancer cell death.[3][4]

Q2: What are the known or expected side effects of **ART0380**, and are they on-target or off-target?

### Troubleshooting & Optimization





Clinical studies have shown that **ART0380** has a favorable safety profile and is generally well-tolerated.[4] The most commonly reported treatment-related adverse events are considered ontarget effects, stemming directly from the inhibition of ATR kinase, which is essential for the viability of highly replicating cells, including hematopoietic progenitors.[5]

These predictable, manageable, and reversible toxicities include:

- Anemia[6]
- Neutropenia[7]
- Fatigue[7]
- Diarrhea[7]

Phase 1 studies have reported no evidence of off-target toxicity.[6] Pharmacodynamic studies have shown that **ART0380** induces DNA damage markers (yH2AX) in circulating tumor cells but not in normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for tumor tissue in a clinical setting.[6][8]

Q3: How can I experimentally distinguish between on-target and off-target effects of **ART0380** in my cellular models?

Distinguishing between on-target and off-target effects is a critical step in validating experimental findings. A multi-pronged approach is recommended:

- Use a Secondary Inhibitor: Employ a structurally different ATR inhibitor. If the observed phenotype is replicated, it is more likely to be an on-target effect.
- Rescue Experiments: Attempt to rescue the on-target effect by introducing a drug-resistant mutant of ATR. This should reverse the on-target effects but not those caused by off-target interactions.[9]
- Dose-Response Analysis: Correlate the concentration of ART0380 required to induce the phenotype with its known IC50 for ATR inhibition. A significant discrepancy may suggest an off-target effect.



• Knockdown/Knockout Models: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to deplete ATR and compare the resulting phenotype to that observed with **ART0380** treatment.

**Troubleshooting Guide** 

| Issue Encountered                                                                                                           | Potential Cause                                                                                                                                                                                                                                                       | Recommended Action                                                                                                                                                                                                                                                                               |
|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High levels of cytotoxicity in non-cancerous cell lines at expected effective concentrations.                               | 1. On-Target Toxicity: Some normal, highly proliferative cells can be sensitive to ATR inhibition. 2. Potential Off-Target Effect: The cell line may express a protein that is an unintended target of ART0380.                                                       | 1. Review the proliferation rate of your control cell line. 2. Perform a kinome selectivity screen to identify potential off-target kinases (See Protocol 1). 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line (See Protocol 2).        |
| Experimental phenotype (e.g., changes in gene expression, cell morphology) is inconsistent with the known functions of ATR. | 1. Off-Target Activity: ART0380 may be modulating a different signaling pathway. 2. Context-Specific Biology: The role of ATR in your specific experimental model may have uncharacterized functions.                                                                 | 1. Validate that the phenotype is not present when using a structurally distinct ATR inhibitor. 2. Use proteomic or transcriptomic approaches to identify affected pathways. 3. Perform rescue experiments or use ATR knockout models to confirm the phenotype is independent of ATR inhibition. |
| Variable or poor response in ATM-deficient cancer cell lines.                                                               | 1. Compound Inactivity: Issues with compound solubility or stability in media. 2. Cellular Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to ATR inhibition. 3. Incorrect Dosing: Insufficient concentration or duration of exposure. | 1. Confirm the solubility and stability of ART0380 in your experimental conditions. 2.  Verify target engagement by measuring phosphorylation of CHK1 (a direct ATR substrate).  3. Test a range of concentrations and time points.                                                              |



#### **Data Presentation**

## Table 1: Summary of Common Treatment-Related Adverse Events (Likely On-Target Effects)

The following table summarizes adverse events observed in clinical trials of **ART0380** in combination with low-dose irinotecan. These are primarily considered on-target effects related to the mechanism of ATR inhibition.

| Adverse Event | Frequency | Common Grade                                  | Likely Mechanism                                                |
|---------------|-----------|-----------------------------------------------|-----------------------------------------------------------------|
| Neutropenia   | 53%       | Grade ≥3 common                               | On-target effect on hematopoietic progenitor cells.             |
| Anemia        | 41%       | Predictable,<br>manageable, and<br>reversible | On-target effect on erythroblast precursors.[5][7]              |
| Fatigue       | 33%       | Mostly low grade                              | Multifactorial,<br>potentially related to<br>on-target effects. |
| Diarrhea      | 31%       | Mostly low grade                              | May be related to on-<br>target effects on gut<br>epithelium.   |

Data derived from a Phase 1/2a clinical trial report (NCT04657068).[7]

## Table 2: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor

While the specific kinome-wide selectivity data for **ART0380** is not publicly available, it is described as a "highly selective" inhibitor.[2][3][10][11] The table below is a representative example of how such data is typically presented for a kinase inhibitor. A highly selective compound would show a very low IC50 or Kd for its intended target (e.g., ATR) and significantly higher values for all other kinases.



| Kinase Target | IC50 (nM) | % Inhibition @<br>1 μΜ | Selectivity<br>Score (S10) | Interpretation                                         |
|---------------|-----------|------------------------|----------------------------|--------------------------------------------------------|
| ATR (Target)  | 5         | 99%                    | N/A                        | High on-target potency.                                |
| ATM           | >10,000   | <10%                   | 0.01                       | Very low activity<br>against related<br>kinase ATM.    |
| DNA-PK        | >10,000   | <10%                   | 0.01                       | Very low activity<br>against related<br>kinase DNA-PK. |
| mTOR          | 8,500     | 15%                    | 0.02                       | Minimal off-target activity.                           |
| ΡΙ3Κα         | >10,000   | <5%                    | <0.01                      | No significant off-<br>target activity.                |
| CDK2          | >10,000   | <5%                    | <0.01                      | No significant off-<br>target activity.                |

This is an illustrative table. The Selectivity Score (S10) is a method to quantify selectivity, calculated as the number of off-target kinases with inhibition >90% at a given concentration, divided by the total number of kinases tested.

## **Experimental Protocols**

# Protocol 1: Assessing Off-Target Effects via Kinome Profiling

This protocol provides a general methodology for determining the selectivity of a kinase inhibitor like **ART0380** against a broad panel of human kinases.[9][12]

Objective: To identify unintended kinase targets of ART0380.

Methodology:



- Compound Preparation: Prepare a high-concentration stock of ART0380 (e.g., 10 mM in DMSO). For the screen, use a concentration at least 100-fold higher than its ATR IC50 (e.g., 1 μM) to detect even weak off-target binding.
- Kinase Panel Selection: Engage a commercial service (e.g., Eurofins, Reaction Biology) that offers a comprehensive kinase panel screen (e.g., the 468-kinase scanCONTROL panel).
- Assay Format: The service will typically perform competition binding assays (e.g., KiNativ) or enzymatic activity assays. In a binding assay, ART0380 competes with a broad-spectrum labeled ligand for binding to each kinase in the panel.
- Data Acquisition: The primary readout is typically "% Inhibition" or "% of Control" at the tested concentration.
- Data Analysis:
  - Identify any kinases that show significant inhibition (e.g., >70%).
  - For these "hits," perform follow-up dose-response experiments to determine the IC50 value for each potential off-target.
  - Calculate selectivity scores to quantify the inhibitor's specificity. A highly selective inhibitor will have a low number of off-target hits.

## Protocol 2: Confirming Cellular Target Engagement with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to verify that a drug binds to its intended target within the complex environment of a cell.[13][14][15] It can also be coupled with mass spectrometry to identify off-targets in an unbiased manner.[16]

Objective: To confirm that **ART0380** physically binds to ATR in intact cells and to assess its relative binding affinity.

Methodology:



- Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of ART0380 concentrations (e.g., 0.1 μM to 30 μM) for 1-3 hours at 37°C.
- Heat Challenge:
  - Aliquot the cell suspensions from each treatment group into PCR tubes.
  - Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. One aliquot per treatment group should be kept at room temperature as a non-heated control.
- Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
- Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Protein Quantification and Analysis:
  - Carefully collect the supernatant (soluble fraction).
  - Analyze the amount of soluble ATR remaining at each temperature using Western blotting with an anti-ATR antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - Plot the percentage of soluble ATR relative to the non-heated control against the temperature for each ART0380 concentration.
  - A positive result is a "thermal shift," where ART0380-treated samples show a higher amount of soluble ATR at elevated temperatures compared to the vehicle control, indicating that drug binding stabilized the protein.

### **Visualizations**





Click to download full resolution via product page

Caption: ATR signaling pathway in response to replication stress and its inhibition by ART0380.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. Artios Pharma Announces the Start of First Clinical Study with the Dosing of its ATR Inhibitor, ART0380, to Patients - M Ventures [m-ventures.com]
- 3. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 Artios Pharma [artios.com]
- 4. oncozine.com [oncozine.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 6. artios.com [artios.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development American Chemical Society [acs.digitellinc.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- To cite this document: BenchChem. [identifying potential off-target effects of ART0380].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12384150#identifying-potential-off-target-effects-of-art0380]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com